molecular formula C8H3F4O2- B13351840 2-Fluoro-5-(trifluoromethyl)benzoate

2-Fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13351840
M. Wt: 207.10 g/mol
InChI Key: LIFKXWNFWIUMJT-UHFFFAOYSA-M
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Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the direct fluorination of 5-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)benzoic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding acid derivatives or reduced to alcohols.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzoic acid is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development. The pathways involved often include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 5-(Trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the design of molecules with enhanced stability, bioavailability, and target specificity compared to its analogs.

Properties

Molecular Formula

C8H3F4O2-

Molecular Weight

207.10 g/mol

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)/p-1

InChI Key

LIFKXWNFWIUMJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)[O-])F

Origin of Product

United States

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